
Potassium iron(III) citrate, pract.
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium iron(III) citrate, pract., is a complex compound formed by the combination of potassium ions, iron(III) ions, and citrate ions. This compound is known for its distinctive orange or red-brown color and is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium iron(III) citrate can be synthesized by reacting citric acid with iron(III) chloride and potassium hydroxide. The reaction typically occurs in an aqueous solution, where citric acid acts as a chelating agent, binding to the iron(III) ions. The addition of potassium hydroxide neutralizes the solution, resulting in the formation of potassium iron(III) citrate.
Industrial Production Methods
In industrial settings, the production of potassium iron(III) citrate involves large-scale reactions in controlled environments. The process includes the precise measurement of reactants, maintaining optimal pH levels, and ensuring proper mixing to achieve a high yield of the desired compound. The final product is then purified and dried for various applications.
Chemical Reactions Analysis
Types of Reactions
Potassium iron(III) citrate undergoes several types of chemical reactions, including:
Oxidation-Reduction Reactions: The iron(III) ions in the compound can be reduced to iron(II) ions under certain conditions, such as exposure to light or the presence of reducing agents.
Substitution Reactions: The citrate ions can be replaced by other ligands in the presence of competing chelating agents.
Complexation Reactions: Potassium iron(III) citrate can form complexes with other metal ions or organic molecules.
Common Reagents and Conditions
Oxidation-Reduction Reactions: Common reagents include reducing agents like ascorbic acid or sodium borohydride. These reactions often occur under mild conditions, such as room temperature and neutral pH.
Substitution Reactions: Competing chelating agents like ethylenediaminetetraacetic acid (EDTA) can be used to replace citrate ions. These reactions may require slightly acidic or basic conditions.
Complexation Reactions: Various metal ions (e.g., copper, zinc) or organic molecules (e.g., amino acids) can be used to form new complexes with potassium iron(III) citrate.
Major Products Formed
Oxidation-Reduction Reactions: The major products include iron(II) citrate and oxidized by-products of the reducing agents.
Substitution Reactions: The products are new metal-ligand complexes, where citrate is replaced by other ligands.
Complexation Reactions: The resulting products are mixed-metal or organic-metal complexes with unique properties.
Scientific Research Applications
Potassium iron(III) citrate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: Employed in studies of iron metabolism and transport in biological systems. It is also used in the preparation of iron supplements and fortification of food products.
Medicine: Investigated for its potential use in treating iron deficiency anemia and as a component in certain pharmaceuticals.
Industry: Utilized in the production of pigments, as a corrosion inhibitor, and in water treatment processes.
Mechanism of Action
The mechanism of action of potassium iron(III) citrate involves its ability to chelate iron(III) ions, making them more soluble and bioavailable. In biological systems, this compound can facilitate the transport and uptake of iron by cells. The citrate ions play a crucial role in stabilizing the iron(III) ions and preventing their precipitation. The molecular targets include iron transport proteins and enzymes involved in iron metabolism.
Comparison with Similar Compounds
Similar Compounds
Iron(III) citrate: Similar in structure but lacks the potassium component. It is used in similar applications but may have different solubility and stability properties.
Potassium citrate: Contains potassium and citrate ions but lacks iron. It is commonly used as a dietary supplement and in medical treatments for kidney stones.
Ferric ammonium citrate: Contains iron(III) ions and citrate, similar to potassium iron(III) citrate, but with ammonium ions instead of potassium. It is used in photography and as a food additive.
Uniqueness
Potassium iron(III) citrate is unique due to its combination of potassium, iron(III), and citrate ions, which confer specific solubility, stability, and bioavailability properties. This makes it particularly useful in applications requiring a stable and soluble iron source, such as in biological and medical research.
Properties
IUPAC Name |
tripotassium;2-hydroxypropane-1,2,3-tricarboxylate;iron(3+) |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H8O7.Fe.3K/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;/q;;+3;3*+1/p-6 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNYEHWXAJBGSF-UHFFFAOYSA-H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[K+].[K+].[K+].[Fe+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FeK3O14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
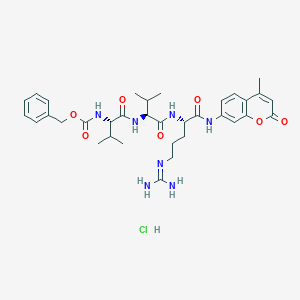

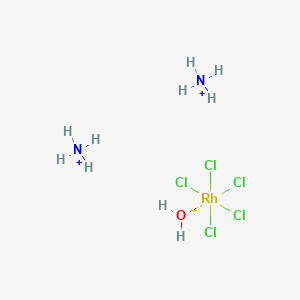
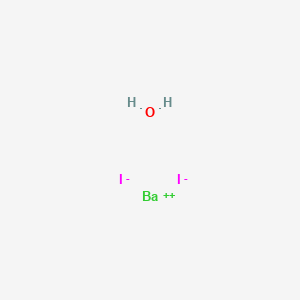


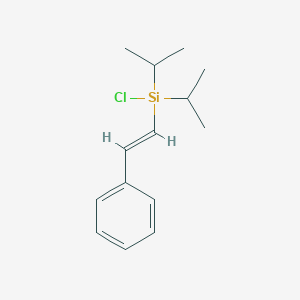
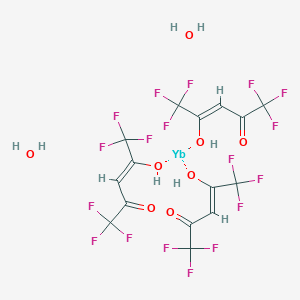
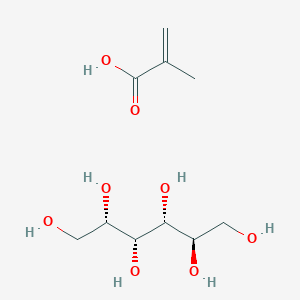
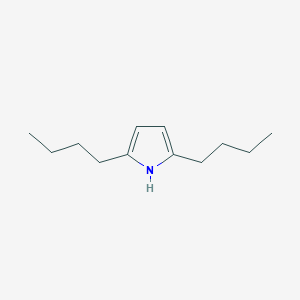
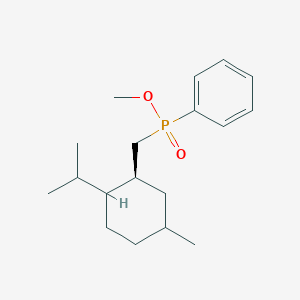
![(2S,3S)-3-(tert-Butyl)-2-isopropyl-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B6298451.png)
![2-((2R,3R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)-6-methoxypyridine](/img/structure/B6298452.png)
![(S)-3-(tert-Butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B6298456.png)
